molecular formula C4H2Cl3F3 B1294298 1,1,2-Trichloro-2,3,3-trifluorocyclobutane CAS No. 697-17-6

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Cat. No.: B1294298
CAS No.: 697-17-6
M. Wt: 213.41 g/mol
InChI Key: YMUQFZZNJWUHMC-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a cyclobutane ring

Scientific Research Applications

1,1,2-Trichloro-2,3,3-trifluorocyclobutane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

The primary targets of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane are currently unknown. This compound is a unique chemical that is provided to early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and any resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its action . .

Biochemical Analysis

Biochemical Properties

1,1,2-Trichloro-2,3,3-trifluorocyclobutane plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form adducts with proteins, potentially altering their function and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to altered membrane fluidity and permeability . This disruption can affect various cellular processes, including ion transport and signal transduction. Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to upregulation or downregulation of target genes, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can cause adverse effects, including liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, such as DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within cells can affect its activity and function. For example, it may accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and mitochondria, influencing their function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and organelles . Targeting signals and post-translational modifications can direct the compound to specific compartments, where it can exert its effects. For instance, its presence in the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. The reaction typically requires the use of chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors where cyclobutane is treated with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclobutane derivatives.

    Oxidation Reactions: Products can range from partially oxidized intermediates to fully oxidized compounds.

    Reduction Reactions: Products include less halogenated cyclobutane derivatives.

Comparison with Similar Compounds

    1,1,2-Trichloro-1,2,2-trifluoroethane: A halogenated ethane derivative with similar halogenation patterns.

    1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated ethane compound with a different substitution pattern.

    1,1,2-Trichloro-1,2,2-trifluoropropane: A halogenated propane derivative with similar properties.

Uniqueness: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched halogenated compounds

Properties

IUPAC Name

1,1,2-trichloro-2,3,3-trifluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFZZNJWUHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(Cl)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989856
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-17-6
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trichloro-2,3,3-trifluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane's conformational behavior?

A1: [] investigated the conformation of this compound using vibrational spectroscopy, including matrix isolation techniques. Understanding the preferred conformations of this molecule is crucial for predicting its reactivity and its potential use in further synthetic transformations. While the specific findings weren't detailed in the abstract, this research lays the groundwork for understanding how this molecule might behave in different chemical environments.

Q2: How is this compound synthesized, and what is its significance?

A2: [] outlines a synthetic route for 2,2-Difluorosuccinic acid where this compound serves as a key intermediate. The process involves the cycloaddition of readily available starting materials, followed by selective dehalogenation and oxidation steps. This highlights the compound's utility in organic synthesis, particularly for accessing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, [] specifically focuses on the vibrational spectra of this compound. While the specific details of the spectra aren't provided in the abstract, the research likely employed techniques like infrared (IR) and Raman spectroscopy. This data is essential for structural characterization, identifying functional groups, and studying the molecule's behavior in different environments.

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